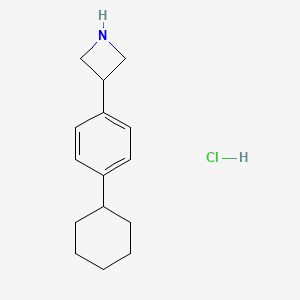
3-(4-Cyclohexylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclohexylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(4-Cyclohexylphenyl)azetidine Hydrochloride, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines under controlled conditions.
Industrial Production Methods
Industrial production of azetidines typically involves scalable synthetic routes that ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization are some of the advanced methods employed in industrial settings . These methods allow for the efficient production of azetidines on a large scale, making them suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azetidines, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
3-(4-Cyclohexylphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Cyclohexylphenyl)azetidine Hydrochloride include:
- Aziridines
- Pyrrolidines
- β-Lactams
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of ring strain and stability. While aziridines have higher ring strain and are less stable, pyrrolidines are more stable but lack the unique reactivity of azetidines. β-Lactams, on the other hand, share some reactivity features but differ in their structural properties .
Properties
Molecular Formula |
C15H22ClN |
|---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15;/h6-9,12,15-16H,1-5,10-11H2;1H |
InChI Key |
LAIJJDBZFIRCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



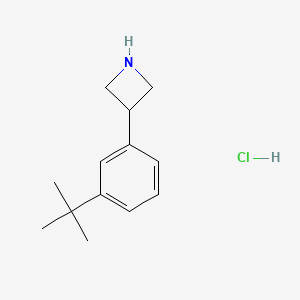
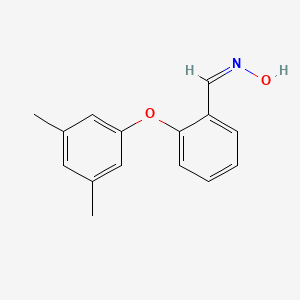
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
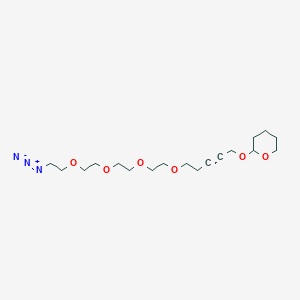
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
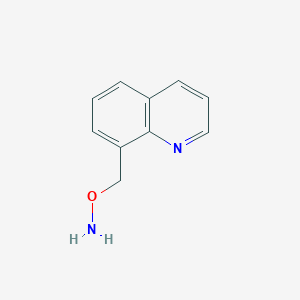

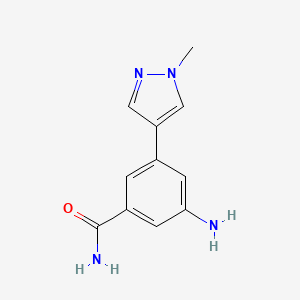
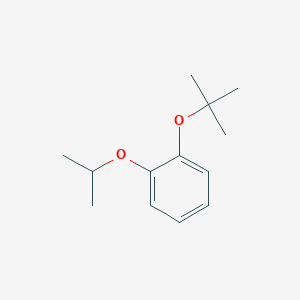
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
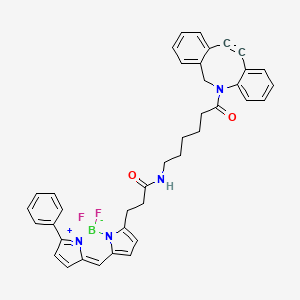
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
